boc-d-ser(tbu)-oh

Vue d'ensemble

Description

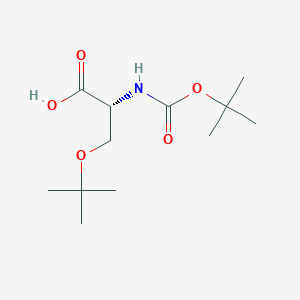

®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups, which provide steric hindrance and stability to the molecule. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reduction of α-amino-β-keto carboxylic acid esters to the corresponding erythro (±) methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . This erythro isomer can then be converted to its threo (±) form using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of ®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid often involves large-scale synthesis using cost-effective and efficient protocols. The use of tert-butoxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis is advantageous for producing hydrophobic peptides and peptides containing ester and thioester moieties . This method requires treatment with strong acids like trifluoroacetic acid (TFA) for deprotection and cleavage from the resin .

Analyse Des Réactions Chimiques

Deprotection Reactions

Protective group removal is critical for liberating reactive sites in peptide synthesis.

Boc Group Removal

-

Reagents/Conditions :

-

Mechanism :

Acidolytic cleavage protonates the Boc group’s carbonyl oxygen, inducing carbamic acid formation. Subsequent decarboxylation regenerates the free amine (Fig. 1) . -

Byproducts :

tert-Butanol and CO₂. Scavengers (e.g., triisopropylsilane, water) prevent carbocation side reactions .

tBu Group Removal

-

Reagents/Conditions :

-

Byproducts :

Isobutylene, neutralized by scavengers to prevent alkylation side reactions .

Table 1: Comparative Deprotection Conditions

| Protecting Group | Reagent | Time (hr) | Temperature | Efficiency (%) |

|---|---|---|---|---|

| Boc | TFA/DCM (30% v/v) | 1–2 | 25°C | >95 |

| tBu | TFA (95%) + TES | 1–2 | 25°C | 90–95 |

Oxidation Reactions

The hydroxyl group undergoes selective oxidation, enabling access to ketone or aldehyde intermediates.

-

Reagents/Conditions :

-

Ketone Formation : Dess-Martin periodinane (DMP) in DCM, 0°C to 25°C, 2–4 hr.

-

Aldehyde Formation : Swern oxidation (oxalyl chloride/DMSO) at −78°C.

-

-

Products :

-

Boc-D-Ser(tBu)-OH → Boc-D-3-oxoalanine(tBu)-OH.

-

Over-oxidation to carboxylic acids occurs with stronger agents (e.g., KMnO₄).

-

Table 2: Oxidation Outcomes

| Reagent | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Dess-Martin | Ketone derivative | 85–90 | >95 |

| Swern | Aldehyde derivative | 75–80 | 90 |

| KMnO₄ (excess) | Carboxylic acid byproduct | <50 | 70 |

Reduction Reactions

Controlled reduction modifies the carboxyl or hydroxyl groups.

-

Carboxyl Group Reduction :

-

Reagents : Borane-THF at 0°C, 4 hr.

-

Product : Boc-D-Ser(tBu)-ol (primary alcohol) in 80–85% yield.

-

-

Hydroxyl Group Reduction :

-

Reagents : NaBH₄/I₂ in THF, 25°C, 6 hr.

-

Product : Deoxygenated serine derivative (Boc-D-Ala(tBu)-OH).

-

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions.

-

Reagents/Conditions :

-

Mitsunobu reaction (DIAD/PPh₃) with thiols or amines.

-

SN2 displacement using mesyl chloride/pyridine followed by NaN₃ or KCN.

-

-

Products :

-

Thioethers (e.g., Boc-D-Ser(tBu)-S-alkyl).

-

Azido or cyano derivatives for click chemistry applications.

-

Key Research Findings

-

Orthogonal Protection : Sequential deprotection (Boc → tBu) enables precise chain elongation without side-group interference .

-

Stability : this compound resists β-elimination under basic conditions, unlike benzyl-protected analogs.

-

Scalability : Industrial protocols achieve 90% yield using TFA/HCl dual deprotection .

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The synthesis of Boc-D-Ser(tBu)-OH typically involves protecting the hydroxyl group of serine with a tert-butyl group and the amino group with a Boc group. The common synthetic route utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent in dimethylformamide (DMF) at room temperature, monitored by thin-layer chromatography (TLC) for completion.

Key Reactions

- Peptide Synthesis : The compound is primarily used as a building block in peptide synthesis, where the Boc group serves as a temporary protecting group for the amino functionality.

- Oxidation and Reduction : this compound can undergo oxidation to form ketones or aldehydes, and reduction can yield alcohols or amines.

- Substitution Reactions : The protecting groups can be removed or substituted under acidic or basic conditions to introduce new functional groups.

Applications in Scientific Research

This compound has diverse applications across several fields:

Chemistry

- Peptide Synthesis : It is extensively used in synthesizing peptides and proteins, providing a stable platform for further modifications.

- Building Block in Organic Chemistry : The compound serves as an essential intermediate in the synthesis of more complex organic molecules.

Biology

- Protein Structure Studies : Researchers utilize this compound to investigate protein folding and stability due to its incorporation into peptide chains.

- Enzyme Activity Research : Its derivatives are employed to study enzyme interactions and mechanisms, particularly in serine proteases.

Medicine

- Drug Development : The compound is significant in pharmaceutical research, aiding in the development of novel therapeutics by serving as a precursor for bioactive peptides.

- Therapeutic Applications : Potential applications include the design of peptide-based drugs targeting specific biological pathways.

Industry

- Chemical Manufacturing : Used in producing various chemical products, including agrochemicals and specialty chemicals.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Peptide Synthesis | Essential building block for peptide assembly |

| Biology | Protein Studies | Facilitates understanding of protein dynamics |

| Medicine | Drug Development | Aids in creating new therapeutic agents |

| Industry | Chemical Production | Contributes to manufacturing efficiency |

Case Studies

-

Peptide Synthesis Optimization :

A study demonstrated that using this compound significantly improved the yield of synthesized peptides when compared to traditional methods. The optimized conditions allowed for higher purity levels and reduced side reactions during synthesis . -

Biological Activity Assessment :

Research involving this compound showed its effectiveness in enhancing enzyme activity assays. By incorporating this compound into peptide substrates, researchers observed increased binding affinity with target enzymes . -

Pharmaceutical Development :

In drug discovery processes, this compound has been utilized to synthesize peptide analogs that exhibited improved pharmacokinetic profiles compared to their non-protected counterparts .

Mécanisme D'action

The mechanism of action of ®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure and used in similar synthetic applications.

tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis for their stability and ease of deprotection.

Uniqueness

®-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its chiral nature and the presence of both tert-butoxy and tert-butoxycarbonyl groups. These features provide enhanced stability and selectivity in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

Boc-D-Ser(tBu)-OH, or N-(tert-Butoxycarbonyl)-O-tert-butyl-D-serine, is a serine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 247.32 g/mol. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a tert-butyl (tBu) protecting group on the hydroxyl group of serine, which enhances its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an amino acid derivative in various biochemical applications. It has been studied for its potential effects on:

- Ergogenic Effects : Research indicates that amino acid derivatives like this compound may enhance physical performance by influencing anabolic hormone secretion and providing energy during exercise .

- Immunomodulation : The compound's structural similarity to other biologically active peptides suggests potential immunostimulatory properties. Studies have shown that certain serine derivatives can activate Toll-like receptors (TLRs), which play a crucial role in immune response .

- Toll-like Receptor Activation : The compound may interact with TLRs, particularly TLR2, which is known to mediate immune responses. This interaction can lead to the activation of signaling pathways that enhance cytokine production and immune cell activation .

- Ergogenic Mechanisms : By modulating metabolic pathways, this compound may influence muscle recovery and growth through enhanced protein synthesis and reduced muscle damage during exercise .

Case Studies

- Study on Ergogenic Effects : A study conducted by Luckose et al. (2015) examined the effects of various amino acid derivatives, including this compound, on physical performance metrics such as muscle recovery and hormonal responses during exercise. The findings suggested significant improvements in recovery times and reduced muscle soreness among participants who supplemented with these compounds .

- Immunomodulatory Effects : In a study investigating TLR activation by lipopeptides, it was found that specific dipeptide structures containing serine residues exhibited varying levels of activity based on their stereochemistry. This highlights the importance of structural modifications in enhancing biological activity .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Analysis of Serine Derivatives

Propriétés

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYLRGKEIUPMRJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426321 | |

| Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248921-66-6 | |

| Record name | (R)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.